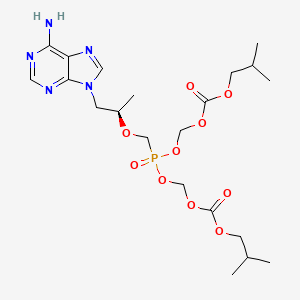
alpha-D-Digitoxopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Digitoxopyranose: is a monosaccharide derivative, specifically a deoxy sugar, which is a component of certain cardiac glycosides. It is a six-carbon sugar (hexose) with the molecular formula C6H12O4. This compound is notable for its role in the structure of cardiac glycosides, which are compounds used in the treatment of heart conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-Digitoxopyranose can be synthesized through the selective anomeric synthesis of sugars. One common method involves the acetylation of D-glucose using acetic anhydride and a catalyst such as perchloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained below 35°C to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plants that produce cardiac glycosides. The process includes hydrolysis of the glycosides followed by chromatographic separation to isolate the desired sugar.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Digitoxopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Produces acids such as digitoxonic acid.
Reduction: Produces alcohols like digitoxol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Digitoxopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of cardiac glycosides.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of alpha-D-Digitoxopyranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium concentration. This action enhances cardiac contractility and is beneficial in treating heart failure and arrhythmias .
Vergleich Mit ähnlichen Verbindungen
- Alpha-D-Quinovopyranose
- Alpha-D-Xylopyranose
- Alpha-D-Mannopyranose
Comparison: Alpha-D-Digitoxopyranose is unique due to its specific role in cardiac glycosides. While other similar compounds like alpha-D-Quinovopyranose and alpha-D-Xylopyranose also belong to the class of deoxy sugars, they do not exhibit the same biological activity in cardiac glycosides. Alpha-D-Mannopyranose, on the other hand, is a common sugar but lacks the specific structural features that make this compound integral to cardiac glycosides .
Eigenschaften
CAS-Nummer |
97276-35-2 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(2S,4S,5S,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
FDWRIIDFYSUTDP-DPYQTVNSSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















